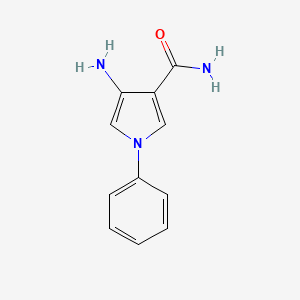
1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione is a chemical compound known for its unique structure and reactivity It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of ethylamine with maleic anhydride, followed by cyclization to form the pyrrole ring. The reaction conditions typically require a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of 1-ethyl-3-(methylamino)pyrrole.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: 1-Ethyl-3-(methylamino)pyrrole.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Applications De Recherche Scientifique
1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism by which 1-ethyl-3-(methylamino)-1H-pyrrole-2,5-dione exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their structure and function. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its bioactivity.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Known for its use in ionic liquids and battery electrolytes.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Used in the stabilization of proteins and modulation of amyloid aggregation.
1-Ethyl-3-methylimidazolium acetate: Investigated for its solubility and phase equilibrium properties.
Uniqueness: 1-Ethyl-3-(methylamino)-1H-pyrrole-2,5-dione stands out due to its specific reactivity and potential applications in diverse fields. Its ability to undergo various chemical reactions and form stable derivatives makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
607692-32-0 |
|---|---|
Formule moléculaire |
C7H10N2O2 |
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
1-ethyl-3-(methylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C7H10N2O2/c1-3-9-6(10)4-5(8-2)7(9)11/h4,8H,3H2,1-2H3 |
Clé InChI |
KTNWUQQHUSCUEN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C=C(C1=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one](/img/structure/B12887062.png)
methyl}quinolin-8-ol](/img/structure/B12887067.png)


![3-Cyclopentyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12887087.png)
![1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone](/img/structure/B12887089.png)
![Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate](/img/structure/B12887096.png)


![(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12887117.png)


![1-(2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12887151.png)
